ONC1-13B is a synthetic compound classified as a nonsteroidal antiandrogen, primarily developed for potential therapeutic applications in treating prostate cancer. It has shown promise in inhibiting androgen receptor activity, which is crucial in the progression of androgen-dependent malignancies. The compound is part of a broader class of drugs aimed at targeting androgen receptors to mitigate the effects of androgens, such as testosterone, which can stimulate prostate cancer cell growth.
The compound ONC1-13B was identified and synthesized as part of research efforts focused on developing novel androgen receptor antagonists. Its synthesis and biological evaluation were documented in various studies, highlighting its efficacy compared to existing treatments like bicalutamide and enzalutamide .
ONC1-13B falls under the category of androgen receptor antagonists. This class of compounds is designed to block the action of androgens by binding to androgen receptors, thereby preventing androgen-mediated biological responses. The specific structure of ONC1-13B contributes to its classification as a 5-oxo-2-thioxoimidazolidine derivative.
The synthesis of ONC1-13B involves several key steps starting from commercially available precursors. The process typically includes:
The synthesis is conducted under controlled conditions using organic solvents and catalysts to ensure high yield and purity. Reaction parameters such as temperature and pressure are optimized for each step to facilitate the desired transformations .
For large-scale production, the synthetic routes are adapted for efficiency and compliance with regulatory standards. This includes using larger reactors and continuous flow processes while implementing stringent quality control measures.
ONC1-13B features a complex molecular structure characterized by a 5-oxo-2-thioxoimidazolidine core. This structure is essential for its interaction with androgen receptors.
The molecular formula for ONC1-13B is C23H25F3N2O2S, with a molecular weight of approximately 493.52 g/mol. Its detailed structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its identity and purity during synthesis .
ONC1-13B participates in various chemical reactions, including:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions utilized during these reactions.
ONC1-13B functions by binding to the androgen receptor, effectively blocking the receptor's ability to interact with endogenous androgens like testosterone. This inhibition prevents androgen-induced nuclear translocation and coactivator complex formation, leading to reduced expression of androgen-dependent genes. Notably, ONC1-13B has demonstrated superior potency compared to other antiandrogens, with an inhibition constant (Ki) of approximately 20 nM against prostate-specific antigen expression in prostate cancer cells .
ONC1-13B is typically presented as a solid at room temperature, with solubility characteristics that may vary based on solvent choice. Its melting point and boiling point have yet to be extensively documented in literature but are essential for understanding its handling properties.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its reactivity profile indicates potential for further derivatization through established organic chemistry techniques.
ONC1-13B has several significant applications in scientific research:
Castration-resistant prostate cancer (CRPC) represents an advanced disease state where tumors progress despite serum testosterone levels below 50 ng/dL. The androgen receptor (AR) signaling axis remains the primary driver in CRPC pathogenesis through multiple resistance mechanisms:
These adaptations create a therapeutic landscape where continued AR targeting remains essential despite castration resistance. The AR signaling cascade—from androgen binding and nuclear translocation to coactivator recruitment and DNA binding—provides multiple intervention points for next-generation antiandrogens [1] [10].
First-generation antiandrogens (e.g., bicalutamide) competitively inhibit testosterone and dihydrotestosterone (DHT) binding to the AR ligand-binding domain (LBD). However, their partial agonist activity and weak binding affinity (IC50 >1 μM) limit efficacy in CRPC [1] [8].
Second-generation agents address these limitations through:
Despite these advances, treatment resistance emerges through AR-independent pathways, compensatory upregulation of glucocorticoid receptors, and AR mutations [6]. Additionally, drug-specific toxicities like enzalutamide-induced seizures (due to GABA receptor binding and brain penetration) and CYP3A4 induction (causing drug-drug interactions) complicate clinical management [1] [3].
Table 1: Evolution of Antiandrogen Therapies
Generation | Representative Agents | Primary Mechanism | Key Limitations |
---|---|---|---|
First-generation | Bicalutamide | Competitive LBD inhibition | Partial agonist activity, low binding affinity |
Second-generation | Enzalutamide, ARN-509 | LBD inhibition + nuclear translocation blockade | Seizure risk, CYP3A induction, resistance development |
Next-generation (investigational) | ONC1-13B | Multi-mechanistic AR blockade | Under clinical investigation |
Current second-generation antiandrogens face two critical challenges:
These limitations highlight the need for novel agents optimized for both efficacy in resistant disease and combinatorial feasibility.
ONC1-13B (4-[(R)-3-(4-Cyano-3-trifluoromethyl-phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diaza-spiro[4.4]non-1-yl]-2-fluoro-N-methyl-benzamide) is a structurally distinct antiandrogen designed to overcome key limitations of existing therapies [1] [8]. Its development rationale centers on three pillars:
ONC1-13B demonstrates potent AR antagonism through complementary mechanisms:
In cellular models, ONC1-13B inhibited DHT-stimulated PSA expression in LNCaP cells with IC50 values of 32 nM, outperforming bicalutamide (IC50 >10,000 nM) and matching enzalutamide (IC50 29 nM) [1]. Cell proliferation assays demonstrated similar potency against androgen-dependent growth [5] [8].
Reduced neurological risk: Unlike enzalutamide and ARN-509, ONC1-13B exhibits limited brain distribution (brain-to-plasma ratio <0.2 vs. >0.5 for comparators). This property stems from its physicochemical profile, including higher polar surface area and P-glycoprotein substrate characteristics [1] [10]. GABA binding assays confirmed minimal receptor interaction (≤10% inhibition at 10 μM) [1].
Minimal CYP3A induction: In hepatocyte assays, ONC1-13B induced CYP3A4 activity by only 1.8-fold versus 5.2-fold for enzalutamide and 4.1-fold for ARN-509 [1] [3]. This reduced induction potential enables safer combination with CYP3A-metabolized drugs like docetaxel or abiraterone [1] [6].
Table 2: Preclinical Comparison of ONC1-13B with Second-Generation Antiandrogens
Parameter | ONC1-13B | Enzalutamide | ARN-509 |
---|---|---|---|
AR Binding Affinity (IC50) | <100 nM | <100 nM | <100 nM |
PSA Inhibition (IC50) | 32 nM | 29 nM | 35 nM |
Brain-to-Plasma Ratio | <0.2 | >0.5 | >0.5 |
GABA Binding (% inhibition at 10μM) | ≤10% | >60% | >55% |
CYP3A4 Induction (Fold-change) | 1.8 | 5.2 | 4.1 |
In the LNCaP-Z2 xenograft model (a CRPC-like lineage), ONC1-13B administration (10-30 mg/kg/day orally) produced dose-dependent tumor suppression comparable to enzalutamide at equivalent doses. When normalized for plasma exposure, however, ONC1-13B exhibited 40% greater tumor growth inhibition per unit concentration [1] [8]. This enhanced in vivo activity correlates with:
The translational promise of ONC1-13B was evidenced by its progression to Phase I clinical evaluation (NCT identifier not provided) for metastatic CRPC in 2014 [7]. This first-in-human study aimed to establish pharmacokinetics and preliminary activity in patients progressing on prior antiandrogens, with a focus on combinatorial potential.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: